1-(4-Methoxyphenyl)ethanone oxime
Description
Historical Perspectives on Oxime Chemistry and Aryl Alkyl Ketone Derivatives
The story of oximes begins in the 19th century with the pioneering work of the German chemist Viktor Meyer. In 1882, Meyer and his student Alois Janny first synthesized an oxime, specifically methylglyoxime, by reacting hydroxylamine (B1172632) with a carbonyl compound. chemistry.com.pkresearchgate.netwikipedia.org This discovery opened up a new class of organic compounds characterized by the RR'C=N-OH functional group. wikipedia.org These compounds, which could be derived from both aldehydes (aldoximes) and ketones (ketoximes), were noted for their crystalline nature, making them useful for the purification and characterization of carbonyl compounds. chemistry.com.pknih.gov
The development of synthetic methods for aryl alkyl ketones provided the necessary precursors for aryl alkyl ketoximes. acs.orgchemistryviews.org The reaction of these ketones with hydroxylamine became a standard method for producing ketoximes like 1-(4-methoxyphenyl)ethanone oxime. wikipedia.orgtestbook.com Early research quickly identified the acidic nature of the oxime hydroxyl group and the stereoisomerism possible around the C=N double bond. chemistry.com.pk However, the most transformative discovery in early oxime chemistry was the Beckmann rearrangement. nih.gov Unveiled by Ernst Otto Beckmann in 1886, this acid-catalyzed reaction demonstrated that a ketoxime could be converted into a substituted amide. nih.govwikipedia.org This rearrangement not only provided a novel route to amides but also cemented the importance of oximes as valuable synthetic intermediates, a role they continue to play prominently today. nih.govnumberanalytics.com
Strategic Importance of Oximes as Intermediates in Advanced Organic Synthesis
Oximes are highly versatile and strategically important intermediates in organic synthesis due to their ability to be transformed into a wide array of other functional groups. numberanalytics.comnumberanalytics.com Their utility stems from the reactivity of the C=N-OH moiety, which can undergo rearrangements, reductions, and cyclization reactions. chemistry.com.pktestbook.com This makes them crucial building blocks for synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.orgresearchgate.net
One of the most powerful applications of ketoximes is the Beckmann rearrangement , an acid-catalyzed conversion to N-substituted amides. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of industrial chemistry, most famously in the production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone (B45756) oxime. wikipedia.orgacs.org For aryl alkyl ketoximes like this compound, the rearrangement provides a direct route to valuable anilide derivatives. nih.gov The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating, which allows for controlled synthesis. wikipedia.org
Beyond the Beckmann rearrangement, oximes serve as precursors to a variety of other important structures. Their synthetic versatility is highlighted in the table below.
Table 1: Key Synthetic Transformations of Oximes
| Transformation | Reagents/Conditions | Product | Significance |
|---|---|---|---|
| Beckmann Rearrangement | Acid catalysts (H₂SO₄, PCl₅, TsCl), Lewis acids, solid acids nih.govwikipedia.org | Amides or Lactams | Access to amides, essential for polymers (e.g., Nylon) and pharmaceuticals. nih.govrsc.org |
| Reduction | Na/alcohol, LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni) chemistry.com.pk | Primary Amines | Fundamental route to primary amines from carbonyl compounds. |
| Dehydration (of aldoximes) | Various dehydrating agents (e.g., Ac₂O, TCT/DMF) masterorganicchemistry.comorganic-chemistry.org | Nitriles | Important method for synthesizing nitriles from aldehydes. nih.gov |
| Neber Rearrangement | Tosyl chloride, base chemistry.com.pk | α-Amino ketones | Synthesis of valuable α-amino ketone building blocks. |
| Radical Reactions | Photoredox or metal catalysts nih.govnih.gov | N-heterocycles, functionalized products | Modern methods for C-N bond formation and synthesis of complex cyclic systems. nih.gov |
The ability to be easily synthesized from readily available ketones and aldehydes further enhances the strategic importance of oximes. wikipedia.orgnih.gov They act as stable, often crystalline, intermediates that can be carried through multiple synthetic steps before a final, key transformation, making them indispensable tools for the modern organic chemist. nih.govnumberanalytics.com
Overview of Research Trajectories for this compound and Related Analogues
Research involving this compound and its analogues primarily focuses on its synthesis and, more significantly, its transformation into other valuable chemical entities, particularly N-(4-methoxyphenyl)acetamide. This amide, also known as methacetin, is a derivative of p-anisidine (B42471) and finds use as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. researchgate.netnih.gov
The primary synthetic route to this compound is the straightforward condensation of 4'-methoxyacetophenone (B371526) with hydroxylamine hydrochloride. chemicalbook.com The main research interest lies in the subsequent Beckmann rearrangement of this oxime. The goal is often to develop milder, more efficient, and environmentally benign catalytic systems to effect this transformation. The rearrangement of this compound stereoselectively yields N-(4-methoxyphenyl)acetamide, as the aryl group preferentially migrates. nih.gov
Recent research has explored a variety of catalysts for this conversion, moving away from classical, harsh acidic conditions like concentrated sulfuric acid. wjpmr.comionike.com These modern catalytic approaches aim to improve yields, reduce waste, and increase the reaction's applicability. The table below summarizes findings from various studies on the Beckmann rearrangement of ketoximes, including aryl alkyl ketoximes similar to this compound.
Table 2: Catalytic Systems for the Beckmann Rearrangement of Ketoximes
| Catalyst System | Solvent | Temperature | Yield of Amide | Reference |
|---|---|---|---|---|
| Hg(II)-perimidine-2-thione complex | CH₃CN | 80 °C | High | nih.gov |
| N-methyl-imidazolium hydrosulfate / P₂O₅ | Ionic Liquid | 90 °C | Excellent | nih.gov |
| Ferric chloride (FeCl₃) | Solid phase (solvent-free) | Heating | Good | wjpmr.com |
| Chlorosulfonic acid | Toluene | Reflux | Excellent | ionike.com |
| 2,4,6-trichloro chemistry.com.pkrsc.orgrsc.orgtriazine (TCT) / DMF | DMF | Room Temp | Excellent | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020847 | |
| Record name | 1-(4-Methoxyphenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-92-5 | |
| Record name | Acetophenone, 4'-methoxy-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC47502 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Precursor Derivation of 1 4 Methoxyphenyl Ethanone Oxime
Diverse Synthetic Routes to 1-(4-Methoxyphenyl)ethanone Oxime from 4-Methoxyacetophenone and Related Precursors
The synthesis of this compound, a valuable intermediate in organic synthesis, primarily originates from its corresponding ketone precursor, 4-methoxyacetophenone. chemicalbook.comlookchem.com The transformation involves the reaction of the ketone with a hydroxylamine (B1172632) derivative, leading to the formation of the oxime. Various methodologies have been developed to achieve this conversion, ranging from classical approaches to more modern, environmentally benign techniques.
Conventional Oximation Reactions: Methodological Variants and Optimization
The most common and well-established method for synthesizing this compound is the reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride. chemicalbook.comorgsyn.org This reaction is typically carried out in a suitable solvent, such as ethanol, and often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction. orgsyn.orgarpgweb.com
Methodological variations often focus on the choice of base and reaction conditions to optimize yield and purity. For instance, potassium hydroxide (B78521) is a frequently used base for this transformation. arpgweb.com The reaction is often performed under reflux conditions to ensure complete conversion. arpgweb.com One specific procedure involves reacting 4-methoxyacetophenone with hydroxylamine hydrochloride in ethanol, which has been reported to yield the desired oxime in quantitative amounts. chemicalbook.com
It has been noted that in some instances, the synthesis can result in a mixture of (E) and (Z) isomers. For example, the synthesis of acetophenone (B1666503) oxime under certain conditions yielded an 8:1 mixture of E/Z isomers. arpgweb.com
Table 1: Conventional Synthesis of this compound
| Precursor | Reagents | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyacetophenone | Hydroxylamine hydrochloride | - | - | - | 100% | chemicalbook.com |
| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride | - | Denatured Ethanol | - | - | orgsyn.org |
| Acetophenone derivatives | Hydroxylamine hydrochloride | Potassium hydroxide | - | Reflux | Moderate to good | arpgweb.com |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, a growing emphasis on green chemistry has spurred the development of more environmentally friendly methods for oxime synthesis. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. ijprajournal.com
One such approach involves the use of natural acids as catalysts. For example, fruit juices like citrus limetta and aqueous extracts of vitis lanata and mangifera indica have been successfully employed as catalysts for the synthesis of oximes, offering a green alternative to traditional acid catalysts. ijprajournal.com Another environmentally conscious method utilizes mineral water as a solvent for the reaction of aryl aldehydes with hydroxylamine hydrochloride at room temperature, providing an affordable, practical, and safe process. ijprajournal.com
Furthermore, iron-catalyzed nitrosation of olefins has emerged as a novel route to oximes. researchgate.net This method involves the reaction of substituted styrenes with tert-butyl nitrite (B80452) (t-BuONO) and sodium borohydride (B1222165) (NaBH4) in the presence of an iron(II) catalyst, yielding the corresponding oximes in good to excellent yields. researchgate.net
Table 2: Green and Novel Synthesis Approaches to Oximes
| Method | Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Natural Acid Catalysis | Citrus limetta juice, Vitis lanata extract, Mangifera indica extract | - | Environmentally friendly, uses natural catalysts | ijprajournal.com |
| Aqueous Synthesis | None | Mineral Water | Room temperature, affordable, safe | ijprajournal.com |
| Iron-Catalyzed Nitrosation | Fe(BF4)2·6H2O/2,6-pyridinedicarboxylic acid | MeOH-H2O | Good to excellent yields from olefins | researchgate.net |
Enantioselective and Diastereoselective Synthesis Considerations for Related Oxime Derivatives
While the synthesis of this compound itself does not typically involve the creation of a stereocenter at the oxime carbon, the principles of enantioselective and diastereoselective synthesis are highly relevant for the synthesis of more complex, chiral oxime derivatives. researchgate.netnih.gov These advanced synthetic strategies are crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. researchgate.net
Catalytic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. researchgate.net Asymmetric organocatalysis, a field that was recognized with the Nobel Prize in Chemistry in 2021, offers versatile methods for enantioselective reactions. youtube.com For instance, proline-catalyzed aldol (B89426) reactions can create new stereogenic centers with high enantioselectivity. youtube.com
The development of enantioselective methods for the synthesis of chiral hydroxylamines, which are structurally related to oximes, is an active area of research. researchgate.net These methods often involve the catalytic hydrogenation of oxime ethers or nitrones. researchgate.net Furthermore, the enantioselective α-alkylation of conjugated polyenoic acids has been developed to generate a variety of 1,3-dienyl-5-alkyl-6-oxy motifs in a highly enantioselective and diastereoselective manner, demonstrating the power of these methods in creating complex chiral molecules. nih.gov
Precursor Reactivity and Functional Group Compatibility in Synthesis Design
The design of a successful synthesis for this compound and its derivatives requires careful consideration of the reactivity of the precursors and the compatibility of various functional groups. The primary precursor, 4-methoxyacetophenone, possesses a ketone carbonyl group, which is the primary site of reaction, and a methoxy-substituted aromatic ring. chemicalbook.com
The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring in other potential reactions. The carbonyl group itself is susceptible to nucleophilic attack, which is the basis for the oximation reaction with hydroxylamine. chemicalbook.com
In the synthesis of more complex molecules containing the this compound moiety, the compatibility of the oxime functional group with other reagents and reaction conditions is critical. Oximes can undergo various transformations, such as the Beckmann rearrangement, which can be a desired or undesired side reaction depending on the synthetic goal. researchgate.net Therefore, protecting group strategies may be necessary to mask the oxime or other sensitive functional groups during subsequent synthetic steps.
Scale-Up Considerations and Process Chemistry Aspects in Laboratory Synthesis
Transitioning a synthetic procedure from a small-scale laboratory setting to a larger, preparative scale introduces a new set of challenges that must be addressed. For the synthesis of this compound, factors such as reaction exotherms, reagent addition rates, and product isolation and purification become more critical on a larger scale.
For instance, a procedure for the synthesis of 1-(4-bromophenyl)ethanone oxime, a related compound, highlights some of these considerations. The procedure, which is amenable to scale-up, involves the use of an ice-water bath to control the reaction temperature. orgsyn.org In contrast, another reported method using iron powder was deemed not suitable for scale-up due to the uncontrollable initiation of the reaction, leading to inconsistent yields and impurities. orgsyn.org
The choice of reagents and solvents also has significant implications for scale-up. For example, a procedure for the synthesis of an oxime from an alkyne utilizes a simple reflux in 2-methyl-1-propanol, a relatively high-boiling and manageable solvent for larger scale operations. orgsyn.org The work-up procedure, which involves crystallization and filtration, is also a practical method for isolating large quantities of product. orgsyn.org Careful consideration of these process chemistry aspects is essential for the safe, efficient, and reproducible synthesis of this compound on a laboratory scale.
Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 4 Methoxyphenyl Ethanone Oxime
Detailed Mechanistic Pathways of the Beckmann Rearrangement of 1-(4-Methoxyphenyl)ethanone Oxime
The Beckmann rearrangement, a cornerstone of organic synthesis, transforms oximes into amides and is named after its discoverer, Ernst Otto Beckmann. wikipedia.orgchemistnotes.comorganicreactions.org This reaction is pivotal for producing secondary amides from ketoximes. nih.govunica.it For this compound, this rearrangement offers a pathway to N-(4-methoxyphenyl)acetamide. The reaction is typically catalyzed by acids, but various other reagents can also facilitate this transformation. wikipedia.orgjocpr.com
Acid-Catalyzed Beckmann Rearrangement: Stereoelectronic Effects and Migratory Aptitude
The classical Beckmann rearrangement is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). chemistnotes.commasterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.orgtestbook.com This migration is a concerted step, occurring simultaneously with the expulsion of the leaving group to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent attack by a water molecule and tautomerization yields the final amide product. masterorganicchemistry.com
Stereoelectronic Effects: The stereospecificity of the Beckmann rearrangement is a key feature, with the group anti to the hydroxyl group preferentially migrating. testbook.comstackexchange.com Oximes can exist as stable syn and anti isomers. stackexchange.com For this compound, the two possible geometric isomers are the (E)- and (Z)-oximes. The (E)-isomer, with the 4-methoxyphenyl (B3050149) group anti to the hydroxyl group, is generally more stable. misuratau.edu.ly This anti-periplanar arrangement allows for optimal orbital overlap during the migration step, facilitating a smooth, concerted reaction. stackexchange.com
Migratory Aptitude: While migratory aptitude generally follows the order of carbocation stability (hydride > phenyl > alkyl), in the Beckmann rearrangement, the stereoelectronic requirement for anti-migration often overrides this trend. masterorganicchemistry.comtestbook.comyoutube.com In the case of acetophenone (B1666503) oximes, the phenyl group migrates exclusively, regardless of the nature of the other substituent, because it is positioned anti to the leaving group. nih.govtestbook.com For this compound, the 4-methoxyphenyl group is the migrating group.
Studies on the Beckmann rearrangement of acetophenone oximes in sulfuric acid have shown that the reaction proceeds through an N-arylnitrilium ion intermediate. rsc.org The kinetics of the reaction are influenced by the acidity of the medium, with the oxime O-sulfonic acid being the reactive species in concentrated sulfuric acid. rsc.org
Solid-Phase and Solvent-Free Beckmann Rearrangement Methodologies
In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for the Beckmann rearrangement. Solid-phase and solvent-free approaches have emerged as promising alternatives to traditional solution-phase reactions.
Solid-Phase Catalysis: Solid acid catalysts, such as zeolites (e.g., H-beta, H-ZSM-5) and montmorillonite (B579905) clays, have been successfully employed to catalyze the Beckmann rearrangement. jocpr.comrsc.orgrsc.org These catalysts offer advantages like ease of separation, reusability, and reduced waste generation. jocpr.comacs.org Studies using solid-state NMR spectroscopy on the rearrangement of acetophenone oxime over zeolite H-beta have shown that the oxime is N-protonated on the acid sites at room temperature. rsc.orgrsc.org Upon heating, both acetanilide (B955) and N-methyl benzamide (B126) are formed. rsc.orgrsc.org In contrast, using siliceous zeolite silicalite-N, which has silanol (B1196071) nests as active sites, leads selectively to the formation of acetanilide. rsc.org
Solvent-Free and Mechanochemical Methods: Solvent-free reaction conditions, often facilitated by mechanochemistry (grinding), provide a green and efficient route for the Beckmann rearrangement. unica.itresearchgate.net For instance, heating a ketone with hydroxylamine (B1172632) hydrochloride and anhydrous oxalic acid can directly yield the corresponding amide. researchgate.net Another approach involves using p-tosyl imidazole (B134444) and oxalic acid under mechanochemical conditions to prepare various amides, including those from acetophenone derivatives. unica.it These methods often proceed with high yields and selectivity, minimizing the use of hazardous solvents. unica.itresearchgate.net
Non-Classical Approaches to Beckmann Rearrangement: Photo-, Electro-, and Enzyme-Catalysis
Beyond traditional acid catalysis, several non-classical methods have been explored for inducing the Beckmann rearrangement.
Photo-Beckmann Rearrangement: The photochemical Beckmann rearrangement offers a distinct pathway from the acid-catalyzed version. organicreactions.orgcdnsciencepub.com Irradiation of acyclic ketoximes in a solvent like methanol (B129727) can lead to the formation of Beckmann-type products. cdnsciencepub.comcdnsciencepub.com Unlike the acid-catalyzed reaction, the photo-rearrangement of unsymmetrically substituted oximes can yield a mixture of both possible lactam isomers. cdnsciencepub.com The mechanism is believed to involve an oxazirane intermediate. cdnsciencepub.comcdnsciencepub.com This photochemical approach can be advantageous for substrates that are sensitive to acidic conditions or for achieving different product distributions. rsc.orgoup.com
Electro-Catalyzed Beckmann Rearrangement: The electrochemical Beckmann rearrangement is a more recent development that allows the direct electrolysis of ketoximes to amides under neutral conditions at room temperature. researchgate.net This method utilizes a constant current as the driving force and proposes a novel radical-based mechanism. researchgate.net A key feature of this electrochemical approach is that it does not necessarily follow the trans-migration rule observed in the classical Beckmann rearrangement. researchgate.net
Enzyme-Catalysis: While less common for the Beckmann rearrangement itself, enzymatic methods are highly relevant in the broader context of producing related chiral molecules. For instance, the enzymatic reduction of acetophenone derivatives using ketoreductases can produce chiral alcohols with high enantioselectivity. rsc.org Although not a direct rearrangement, this highlights the potential of biocatalysis in the synthesis of valuable derivatives from similar starting materials.
Reduction Reactions of the Oxime Functionality to Amine Derivatives
The reduction of the oxime group in this compound to the corresponding amine, 1-(4-methoxyphenyl)ethanamine, is a valuable synthetic transformation. This process can be achieved through various methods, with catalytic hydrogenation and hydride reductions being the most common.
Selective Reduction Strategies: Catalytic Hydrogenation and Hydride Reductions
Catalytic Hydrogenation: This is a widely used method for the reduction of oximes to primary amines. tsijournals.com Typical catalysts include palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and Raney nickel. tsijournals.comnih.gov The reaction is carried out under a hydrogen atmosphere. While effective, catalytic hydrogenation can sometimes lead to the formation of secondary amines as byproducts. niscpr.res.in The conditions for catalytic hydrogenation can sometimes be harsh. niscpr.res.in
Hydride Reductions: Various hydride-donating reagents can be employed for the reduction of oximes.
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of converting oximes to primary amines. However, its high reactivity makes it less selective and requires careful handling. niscpr.res.in
Sodium borohydride (B1222165) (NaBH₄): In itself, sodium borohydride is a mild reducing agent and is generally not effective for reducing oximes. niscpr.res.in However, its reducing power can be enhanced by the addition of transition metal salts. For example, the combination of NaBH₄ with copper(II) sulfate (B86663) has been shown to reduce oximes to a mixture of primary and secondary amines. niscpr.res.in The ratio of these products depends on the structure of the oxime. niscpr.res.in
Borane (B79455) complexes: Borane-tetrahydrofuran (BH₃-THF) complex is another effective reagent for the reduction of oximes to amines. nih.gov
| Reagent | Product(s) | Key Features |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primarily 1-(4-methoxyphenyl)ethanamine | Commonly used, can sometimes produce secondary amines. tsijournals.comniscpr.res.in |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-methoxyphenyl)ethanamine | Powerful but non-selective reagent. niscpr.res.in |
| Sodium Borohydride (NaBH₄) / Copper(II) Sulfate | Mixture of primary and secondary amines | Milder than LiAlH₄, product ratio is substrate-dependent. niscpr.res.in |
| Borane-Tetrahydrofuran (BH₃-THF) | 1-(4-methoxyphenyl)ethanamine | Effective for stereoselective reductions in some cases. nih.gov |
Stereochemical Control in Amine Formation
Achieving stereocontrol in the reduction of prochiral oximes like this compound to form a single enantiomer of the resulting chiral amine is a significant challenge.
Diastereoselective Reduction: In cases where a chiral center already exists in the molecule, diastereoselective reduction of the oxime can be achieved. For instance, the reduction of cyclic α-hydroxyketoximes with borane has been shown to proceed with high stereoselectivity to yield cis-1,2-aminoalcohols. nih.gov The stereochemistry of the starting oxime (syn or anti) can influence the stereochemical outcome of the reduction. nih.gov
Enantioselective Reduction: The development of catalytic enantioselective methods for oxime reduction is an active area of research.
Nucleophilic and Electrophilic Reactions Involving the Oxime Moiety
The dual acidic and basic nature of the oxime group (C=N-OH) allows it to participate in a range of nucleophilic and electrophilic reactions. noaa.govbyjus.com This section explores key transformations centered on this versatile functional group.
Condensation Reactions and Heterocycle Formation via Oxime Reactivity
The oxime functionality of this compound serves as a valuable precursor in the synthesis of various nitrogen-containing heterocycles. These transformations often proceed through condensation reactions with suitable reagents. For instance, O-acyl oximes, derived from the parent oxime, can undergo reductive cyclization with compounds like hexafluoroacetylacetone, facilitated by a NH4I/Na2S2O4 system, to produce pharmacologically relevant fluorinated pyridines. orgsyn.org This highlights the utility of the oxime as a building block for complex molecular architectures.
Furthermore, the reaction of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4) provides a general route to 3-aryl-4-halogeno-1,2,5-thiadiazoles. chem960.com The versatility of the oxime moiety is also demonstrated in its ability to participate in the synthesis of novel N-hydroxy heterocycles through intramolecular reductive cyclization of diketoximes using sodium cyanoborohydride. chem960.com These examples underscore the importance of condensation reactions of oxime derivatives in the construction of diverse heterocyclic systems.
Alkylation and Acylation of the Oxime Nitrogen and Oxygen
The nitrogen and oxygen atoms of the oxime group in this compound are both nucleophilic and can undergo alkylation and acylation reactions. The specific site of reaction (N vs. O) can often be controlled by the choice of reagents and reaction conditions.
O-Alkylation: The oxygen atom of the oxime is generally more nucleophilic and readily undergoes alkylation. A heteropolyacid-catalyzed O-alkylation of oximes with various alcohols has been reported, proceeding via a carbocation mechanism in the green solvent dimethyl carbonate. rsc.org This method is applicable to a broad range of oximes, including aromatic and aliphatic ketoximes and aldoximes, and tolerates various functional groups. rsc.org Another approach involves the use of triphenylphosphine, carbon tetrachloride, and DBU in the presence of tetrabutylammonium (B224687) iodide to achieve regioselective O-alkylation. organic-chemistry.org
Acylation: The oxime can be acylated to form O-acyl oximes. For example, acetophenone oxime can be readily acetylated using acetic anhydride. orgsyn.orgorgsyn.org These O-acyl oximes are versatile intermediates in organic synthesis. For instance, they can be used in the synthesis of pyridines through copper and secondary amine-catalyzed reactions with α,β-unsaturated aldehydes. orgsyn.org
The following table summarizes key alkylation and acylation reactions of oximes:
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| O-Alkylation | Alcohols, H3PW12O40·xH2O, Dimethyl Carbonate | O-Alkyl Oxime Ethers | rsc.org |
| O-Alkylation | Alcohols, PPh3, CCl4, DBU, TBAB | O-Alkyl Oxime Ethers | organic-chemistry.org |
Reactivity of the 4-Methoxyphenyl Moiety: Electrophilic Aromatic Substitution and Side-Chain Modifications
The 4-methoxyphenyl group in this compound significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions and modifications of the side chain.
The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. quora.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. quora.com Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring primarily at the positions ortho to the methoxy group (positions 3 and 5). The oxime-bearing side chain, being an electron-withdrawing group, would have a deactivating effect on the ring, but the activating effect of the methoxy group is generally dominant. libretexts.org For example, the bromination of anisole (B1667542) (methoxybenzene) is very rapid and yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.orgchegg.com
Side-chain reactions of acetophenone derivatives are also well-documented. researchgate.net For instance, the alkyl group of alkylbenzenes can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, provided there is at least one benzylic hydrogen. libretexts.orgncert.nic.in In the case of this compound, the methyl group of the ethanone (B97240) moiety could potentially undergo such oxidation under appropriate conditions, although the reactivity would also be influenced by the oxime group.
Thermal and Photochemical Transformations of this compound
This compound, like other oximes, can undergo significant transformations upon exposure to heat or light. These reactions often lead to rearrangements or fragmentations.
Upon heating, oximes can decompose, and in some cases, this decomposition can be explosive. noaa.govbyjus.com The presence of even trace amounts of acid can catalyze an exothermic rearrangement known as the Beckmann rearrangement in ketoximes, leading to the formation of an amide. noaa.gov While the product is stable, the reaction's exothermicity can be a safety concern. noaa.gov
The photochemical behavior of oximes is particularly interesting. The photochemical Beckmann rearrangement, first observed in 1963, offers an alternative to the acid-catalyzed reaction and can sometimes lead to different product distributions. organicreactions.org Irradiation of cycloalkanone oximes in methanol solution has been shown to yield lactams. cdnsciencepub.com A key aspect of the photochemical rearrangement is that it often proceeds through an oxaziridine (B8769555) intermediate. cdnsciencepub.com
Recent studies have utilized visible-light-mediated energy transfer catalysis for the photoisomerization of aryl oximes from the thermodynamically preferred E-isomer to the Z-isomer. nih.govorganic-chemistry.org This facile access to the Z-isomer allows for novel reactivity, including a one-pot photoisomerization/Beckmann rearrangement where alkyl groups migrate preferentially over aryl groups, reversing the regioselectivity of the traditional Beckmann reaction. nih.govorganic-chemistry.org This method demonstrates high functional group tolerance and operates under mild conditions. organic-chemistry.org
The following table outlines the key thermal and photochemical transformations of oximes:
| Condition | Transformation | Product(s) | Key Features | Reference(s) |
|---|---|---|---|---|
| Thermal (with acid) | Beckmann Rearrangement | Amide | Exothermic reaction. | noaa.gov |
| Photochemical (UV light) | Photochemical Beckmann Rearrangement | Lactam (from cyclic oximes), Amide (from acyclic oximes) | Often proceeds via an oxazirane intermediate. Can give different isomer ratios compared to the thermal reaction. | organicreactions.orgcdnsciencepub.com |
| Photochemical (Visible light, photocatalyst) | Photoisomerization (E to Z) followed by Beckmann Rearrangement | Amide | Allows for non-classical regioselectivity (alkyl migration over aryl). Mild reaction conditions. | nih.govorganic-chemistry.org |
Catalytic Strategies and Reaction Optimization for Transformations Involving 1 4 Methoxyphenyl Ethanone Oxime
Homogeneous Catalysis in Oxime Derivatization and Rearrangement Reactions
Homogeneous catalysis offers distinct advantages in terms of catalyst-substrate interaction, often leading to high efficiency and selectivity under mild conditions. For the derivatization and rearrangement of 1-(4-methoxyphenyl)ethanone oxime, various homogeneous catalytic systems have been explored.
Lewis acids are effective catalysts for the Beckmann rearrangement of ketoximes. The reaction is thought to proceed through the coordination of the Lewis acid to the oxygen atom of the oxime, which facilitates the rearrangement. The exact mechanism of the Beckmann rearrangement is still a subject of some debate, though it is generally accepted to involve the formation of an electron-deficient nitrogen atom, followed by the migration of the anti-periplanar group to the nitrogen. illinois.edu
A variety of Lewis acids, including metal chlorides like aluminum chloride and antimony pentachloride, have been traditionally used. illinois.edu The choice of Lewis acid can significantly impact the reaction's efficiency.
Mechanism of Rearrangement:
Activation of the hydroxyl group of the oxime by the Lewis acid.
Migration of the aryl group to the electron-deficient nitrogen atom.
Hydrolysis of the resulting nitrilium ion to form the amide.
The reaction is stereospecific, with the group anti to the hydroxyl group migrating.
Strong Brønsted acids, such as sulfuric acid and hydrochloric acid, are classic reagents for promoting the Beckmann rearrangement. illinois.edumasterorganicchemistry.com The catalytic cycle involves protonation of the oxime's hydroxyl group, creating a good leaving group (water) and initiating the rearrangement. masterorganicchemistry.com
Recent advancements have focused on the use of novel Brønsted acidic ionic liquids, which offer advantages like higher efficiency and easier product separation. mdpi.com The nature of the counterion in these systems can significantly influence the catalytic activity. For instance, trifluoroacetic acid has been shown to be an effective catalyst for the Beckmann rearrangement of cyclohexanone (B45756) oxime in aprotic solvents, with the reaction rate being influenced by the acid's concentration. unive.it
Research into Brønsted acid-catalyzed reactions has also explored the impact of catalyst structure on enantioselectivity in other transformations, providing insights that could be applicable to oxime rearrangements. nih.gov
Transition metal complexes have emerged as versatile catalysts for a range of organic transformations, including those involving oximes. The design of the ligand coordinated to the metal center is crucial for controlling the catalyst's activity and selectivity.
While specific applications of transition metal catalysis for the direct rearrangement of this compound are not extensively detailed in the provided search results, the broader context of transition metal catalysis suggests potential avenues for exploration. For example, ruthenium-based catalysts have been studied for oxidative cleavage reactions, where the ligand plays a key role in the catalytic cycle. researchgate.net Similarly, palladium and cuprous oxide nanoclusters have been developed for electrocatalytic oxidation processes. uva.nl These examples highlight the importance of rational ligand and catalyst design in achieving desired chemical transformations.
Heterogeneous Catalysis for Sustainable Transformations
Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering advantages such as ease of catalyst separation and recycling, which are crucial for industrial applications. stanford.edulidsen.com
The development of solid acid catalysts for the Beckmann rearrangement is a significant area of research aimed at replacing corrosive and environmentally harmful liquid acids. jocpr.com Various materials have been investigated for this purpose.
Zeolites, such as H-ZSM-5, have been shown to catalyze the vapor-phase Beckmann rearrangement. jocpr.com The acidic sites within the zeolite framework are responsible for the catalytic activity. Other materials like boria-hydroxyapatite and supported oxides have also been explored. ionike.com
A study on Cs exchanged phosphotungstic acid demonstrated its high efficiency as a solid acid catalyst for the liquid-phase Beckmann rearrangement of various ketoximes. hud.ac.uk These catalysts were found to be insoluble and possessed a high surface area, making them robust and reusable. hud.ac.uk
Table 1: Examples of Solid Acid Catalysts for Beckmann Rearrangement
| Catalyst | Reaction Phase | Key Features |
|---|---|---|
| H-ZSM-5 | Vapor | Utilizes strong acid sites within the zeolite structure. jocpr.com |
| Boria-hydroxyapatite | Vapor | Explored for industrial synthesis of caprolactam. ionike.com |
While the primary focus is often on the Beckmann rearrangement, the selective reduction of oximes to amines is another important transformation. Supported metal catalysts are well-suited for such hydrogenation reactions.
Although specific examples for the reduction of this compound are not prevalent in the initial search results, the general principles of heterogeneous catalysis for reduction reactions are well-established. Catalysts typically consist of a noble metal (e.g., palladium, platinum, ruthenium) dispersed on a high-surface-area support (e.g., carbon, alumina). uva.nl The choice of metal, support, and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high selectivity for the desired amine product.
Organocatalysis in Oxime-Related Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful alternative to traditional metal-based catalysis. In the context of oxime transformations, organocatalysts are instrumental in facilitating a variety of reactions, most notably the Beckmann rearrangement, which converts oximes into amides. masterorganicchemistry.com While specific organocatalytic studies on this compound are not extensively detailed in the provided literature, the principles can be extrapolated from research on similar oxime-containing structures.
Small molecule organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in asymmetric transformations. researchgate.net For instance, quinidine (B1679956) has proven to be an effective catalyst in enantioselective cycloaddition reactions involving related functionalities. researchgate.net The application of such catalysts to this compound could potentially unlock pathways to chiral amide derivatives, which are valuable building blocks in medicinal chemistry.
The mechanism of organocatalyzed reactions often involves the activation of the substrate through the formation of intermediate complexes. In the case of a Beckmann rearrangement, an organocatalyst can facilitate the conversion of the oxime's hydroxyl group into a better leaving group, a crucial step for the rearrangement to proceed. masterorganicchemistry.com This is typically achieved through protonation or other non-covalent interactions, which lower the activation energy of the reaction.
Research on related compounds, such as 4-hydroxyacetophenone oxime, has shown that acidic resins like Amberlyst-15 can catalyze the Beckmann rearrangement to produce paracetamol. libretexts.org While not a small molecule organocatalyst in the strictest sense, this polymer-supported acid catalyst operates on similar principles of providing a proton source to initiate the reaction.
Solvent Effects, Temperature Control, and Process Optimization in Catalytic Systems
The efficiency and selectivity of catalytic transformations involving this compound are profoundly influenced by reaction parameters such as solvent, temperature, and reagent concentration. Optimizing these conditions is a critical aspect of developing robust and scalable synthetic protocols. acs.orgnih.gov
Solvent Effects:
The choice of solvent plays a pivotal role in the outcome of catalytic reactions. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism. For transformations of oximes, a range of solvents has been investigated.
In the synthesis of isoxazolines from related chlorooximes, polar aprotic solvents were found to be crucial for reaction success. acs.org Anisole (B1667542) was identified as the optimal solvent, providing significantly higher conversion and yield compared to others like DMF. acs.org This highlights the importance of solvent screening in the early stages of process development. The polarity and coordinating ability of the solvent can affect the stability of charged intermediates, such as the nitrilium ion formed during the Beckmann rearrangement. ambeed.com
Temperature Control:
Temperature is a key parameter for controlling reaction rates and selectivity. For many oxime transformations, heating is required to overcome the activation barrier. masterorganicchemistry.com However, excessively high temperatures can lead to undesired side reactions and decomposition of products.
Optimization studies on the synthesis of isoxazolines showed that a reaction temperature of 120 °C was optimal, with both higher and lower temperatures proving less effective. acs.org Similarly, in the Beckmann rearrangement of cyclohexanone oxime, different catalytic systems required specific temperature ranges, for example, 40°C for a Ga(OTf)₃ catalyst versus 80°C for HgCl₂. libretexts.org This demonstrates that the optimal temperature is highly dependent on the specific catalytic system being employed.
Process Optimization:
Systematic process optimization, often utilizing methodologies like One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE), is essential for maximizing yield and efficiency. acs.orgnih.gov This involves methodically varying reaction parameters to identify the optimal conditions.
An example of optimization for an isoxazoline (B3343090) synthesis from a related oxime involved varying the equivalents of reagents, temperature, and reaction time. It was found that increasing the equivalents of a reagent and extending the reaction time at an optimal temperature of 120 °C led to the best results. acs.org Such systematic optimization ensures that the developed process is robust and reproducible.
The following interactive table summarizes the key parameters and findings from optimization studies relevant to transformations of oxime-containing compounds.
| Parameter | Studied Variation | Optimal Condition | Outcome | Reference |
| Solvent | DMF, Dioxane, Anisole, Toluene | Anisole | 90% conversion, 84% isolated yield | acs.org |
| Temperature | 100 °C, 120 °C, 140 °C | 120 °C | Higher and lower temperatures were less effective | acs.org |
| Reagent Equiv. | 1.5, 2.0, 5.0 | 5.0 | Increased yield with higher equivalents | acs.org |
| Reaction Time | 8 h, 15 h | 15 h | Higher conversion with longer reaction time | acs.org |
This structured approach to optimizing catalytic systems is directly applicable to reactions involving this compound, paving the way for efficient and high-yielding synthetic routes.
Strategic Applications of 1 4 Methoxyphenyl Ethanone Oxime As a Key Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor to Amide and Lactam Scaffolds via Beckmann Rearrangement
The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms oximes into amides or lactams. masterorganicchemistry.comillinois.edulibretexts.org This rearrangement is a cornerstone of organic synthesis and has significant industrial applications, such as the production of Nylon-6. illinois.edulibretexts.org In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com
For acyclic ketoximes like 1-(4-methoxyphenyl)ethanone oxime, the Beckmann rearrangement yields N-substituted amides. Specifically, the rearrangement of this compound is expected to produce N-(4-methoxyphenyl)acetamide. This transformation is of interest as N-aryl acetamides are common structural motifs in pharmaceuticals and other biologically active compounds. While a direct experimental procedure for this specific rearrangement is not extensively detailed in readily available literature, the synthesis of the closely related N-(4-hydroxyphenyl)acetamide (paracetamol) from 4-hydroxyacetophenone oxime via a Beckmann rearrangement is a well-established industrial process. libretexts.org This suggests that this compound would undergo a similar transformation under appropriate acidic conditions.
The general procedure for a Beckmann rearrangement involves treating the oxime with a strong acid such as sulfuric acid, polyphosphoric acid, or with other reagents like phosphorus pentachloride or thionyl chloride. masterorganicchemistry.com More contemporary and milder methods have also been developed, including the use of solid acid catalysts and solvent-free mechanochemical approaches. mdpi.com
In contrast to acyclic ketoximes, the Beckmann rearrangement of cyclic ketoximes provides access to lactams, which are cyclic amides. For instance, the rearrangement of cyclohexanone (B45756) oxime is the industrial route to ε-caprolactam, the monomer for Nylon-6. illinois.edulibretexts.org While this compound itself, being an acyclic compound, does not form a lactam directly through a standard Beckmann rearrangement, its derivatives incorporated into a cyclic ketone precursor could potentially be used to synthesize lactams bearing the 4-methoxyphenyl (B3050149) substituent.
Table 1: Examples of Reagents for Beckmann Rearrangement
| Reagent/Catalyst System | Description |
| Concentrated Sulfuric Acid | A classic and strong acid catalyst for the rearrangement. masterorganicchemistry.com |
| Polyphosphoric Acid (PPA) | A viscous liquid that serves as both a catalyst and a solvent. |
| Phosphorus Pentachloride (PCl₅) | A reagent that converts the oxime hydroxyl into a good leaving group. masterorganicchemistry.com |
| Thionyl Chloride (SOCl₂) | Another reagent for activating the oxime hydroxyl group. |
| Solid Acid Catalysts (e.g., Zeolites) | Heterogeneous catalysts that can offer easier separation and recyclability. |
| Mechanochemical Grinding | A solvent-free method that can enhance reaction efficiency and reduce waste. mdpi.com |
Role in the Synthesis of Nitrogen-Containing Heterocycles
The versatile reactivity of this compound extends to its use as a precursor for various nitrogen-containing heterocyclic systems.
Pyridine (B92270), Pyrimidine (B1678525), and Azepine Ring System Construction
Pyridines: The construction of pyridine rings from simpler precursors is a fundamental goal in organic synthesis due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for the synthesis of substituted pyridines. For instance, it can be used to prepare 2,4,6-tris(4-methoxyphenyl)pyridine. chemsrc.com This transformation typically involves the reaction of the ketoxime with a suitable co-reactant under conditions that promote cyclization and aromatization.
Pyrimidines: The synthesis of pyrimidines, another important class of nitrogen-containing heterocycles, can be achieved from various starting materials, including those derived from ketones. While direct experimental evidence for the use of this compound in pyrimidine synthesis is not abundant in the literature, general methods for pyrimidine synthesis from ketones or their derivatives exist. rsc.org These methods often involve condensation reactions with reagents containing the requisite N-C-N fragment, such as amidines or urea (B33335) derivatives. Given the reactivity of the oxime group, it is plausible that this compound could be employed in such synthetic strategies, potentially after conversion to an intermediate enamine or enone.
Azepines: Azepines are seven-membered nitrogen-containing heterocyclic rings that are present in a number of biologically active compounds. The synthesis of azepine derivatives can be accomplished through various ring-expansion strategies, including those starting from aromatic precursors. While there is no direct report of this compound being used for azepine synthesis, the Beckmann rearrangement of cyclic ketoximes fused to an aromatic ring is a known route to benzazepine derivatives.
Indole (B1671886) and Quinoline (B57606) Derivatives from Oxime Precursors
Indoles: The indole nucleus is a privileged scaffold in medicinal chemistry. While this compound is not typically a direct building block for the indole ring itself, its derivatives play a crucial role in modern indole synthesis. Specifically, palladium complexes derived from oximes, including those structurally related to this compound, have been shown to be highly effective catalysts for the synthesis of 2,3-disubstituted indoles through the annulation of internal alkynes with o-iodoanilines. Furthermore, a study on the synthesis and antibacterial activity of (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives highlights the utility of the oxime functionality in the development of new indole-based therapeutic agents. nih.gov
Quinolines: Quinolines are another important class of nitrogen-containing heterocycles. The synthesis of quinoline derivatives often involves the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds (the Skraup or Doebner-von Miller synthesis) or related strategies. While a direct synthesis of a quinoline derivative from this compound as a primary building block is not a common route, the related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a precursor for the synthesis of various heterocyclic systems and could potentially be used in quinoline synthesis.
Utilization as a Ligand Precursor in Coordination Chemistry for Catalysis
The nitrogen and oxygen atoms of the oxime group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes have shown significant catalytic activity in a variety of organic transformations.
Palladium complexes derived from oximes have emerged as particularly effective catalysts for the Heck-Mizoroki reaction, a cornerstone of carbon-carbon bond formation. These oxime-derived palladacycles are often thermally stable and insensitive to air and moisture, making them highly practical for synthetic applications. The catalytic cycle is believed to involve the formation of a palladium(0) species which then undergoes oxidative addition with an aryl halide.
While specific catalytic data for a complex derived directly from this compound is not extensively detailed, research on related oxime-palladacycle catalysts demonstrates their high efficiency. For instance, these catalysts have been shown to achieve high turnover numbers (TONs) and turnover frequencies (TOFs) in the Heck coupling of aryl bromides with styrenes.
The utility of these palladium complexes extends beyond the Heck-Mizoroki reaction. They have also been employed in the synthesis of 2,3-disubstituted indoles and indenones through the annulation of internal alkynes with appropriately substituted aromatic precursors. This highlights the versatility of oxime-derived ligands in facilitating a range of important catalytic transformations.
Building Block in Multistep Total Synthesis of Natural Products and Advanced Materials Precursors
The strategic application of this compound as a building block in the total synthesis of natural products or the preparation of advanced materials precursors is an area of ongoing research. The ability of the oxime group to be transformed into amides via the Beckmann rearrangement, or to participate in the formation of various heterocyclic systems, makes it a potentially valuable intermediate in complex synthetic sequences.
For example, the synthesis of lignin (B12514952) model compounds has been reported starting from 2-bromo-1-(4-methoxyphenyl)ethanone. rsc.org While this is not the oxime itself, it demonstrates the utility of the 1-(4-methoxyphenyl)ethanone scaffold in the synthesis of complex molecules. The conversion of the ketone to the oxime would provide an entry point to introduce a nitrogen atom into the molecular framework, which could be a key step in the synthesis of nitrogen-containing natural products or polymers.
The development of new synthetic methodologies involving the C-C bond cleavage of ketoxime esters further expands the potential applications of this compound in complex molecule synthesis. nih.gov These reactions can lead to the formation of cyanoalkyl radicals, which can then participate in a variety of subsequent transformations.
Design and Synthesis of Chemosensors and Molecular Switches Incorporating Oxime Moieties
The unique electronic and structural properties of the oxime functional group make it an attractive component for the design of chemosensors and molecular switches. researchgate.netnih.gov A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. A molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or the binding of a guest molecule. nih.govchemistryviews.org
Oxime-based chemosensors have been developed for the detection of various analytes. For example, electrochemical sensors based on keto-oxime chemistry have been designed for the detection of organophosphates. The principle of these sensors relies on the reaction of the oxime with the organophosphate to produce a detectable species, such as the cyanide ion.
While specific examples of chemosensors or molecular switches incorporating this compound are not widely reported, the fundamental properties of the aryl oxime moiety suggest its potential in this area. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the oxime, which could be harnessed to tune the sensitivity and selectivity of a chemosensor. Furthermore, the E/Z isomerization of the C=N double bond in the oxime could be exploited as the basis for a molecular switch, with the two isomers exhibiting different physical or chemical properties. The development of such systems would be a promising avenue for future research.
Emerging Methodological Approaches and Future Directions in Research on 1 4 Methoxyphenyl Ethanone Oxime
Flow Chemistry and Microreactor Technologies for Enhanced Reaction Efficiency
The landscape of chemical synthesis is undergoing a significant transformation with the adoption of flow chemistry and microreactor technologies. These approaches offer substantial advantages over traditional batch methods, particularly in terms of safety, efficiency, and control. rsc.orgyoutube.com For the synthesis and transformation of 1-(4-methoxyphenyl)ethanone oxime, these technologies present compelling opportunities for process optimization.
Microreactors, with their high surface-to-volume ratios, facilitate superior heat and mass transfer, leading to more precise temperature control and mixing. youtube.comnih.gov This enhanced control can significantly improve reaction yields and selectivities while minimizing the formation of byproducts. rsc.orgnih.gov The continuous nature of flow synthesis allows for the safe handling of hazardous reagents and intermediates, as only small quantities are reacting at any given time. youtube.com This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.
The integration of microreactors into organic synthesis has been described as a new tool for the modern synthetic chemist, akin to the round-bottomed flask of the 21st century. The ability to perform multi-step syntheses in a continuous fashion, including purification and analysis steps, streamlines the entire workflow. kth.se For the production of this compound and its derivatives, this could translate to shorter reaction times, higher purity of the final product, and a more environmentally friendly process. nih.gov
Table 1: Advantages of Flow Chemistry and Microreactors in Oxime Synthesis
| Feature | Advantage | Reference |
| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, precise temperature control. | youtube.comnih.gov |
| Continuous Processing | Improved safety, consistent product quality, potential for automation. | youtube.com |
| Miniaturization | Reduced reagent consumption, minimal waste generation. | nih.gov |
| Rapid Mixing | Increased reaction rates and improved yields. | youtube.com |
| Process Control | Precise control over residence time, temperature, and stoichiometry. | nih.gov |
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are predicted and optimized. beilstein-journals.orgeurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human chemists. beilstein-journals.org For the synthesis of this compound, ML algorithms can be trained to predict reaction outcomes, such as yield and selectivity, based on a variety of input parameters. eurekalert.orgresearchgate.net
One of the key challenges in chemical synthesis is the vastness of the reaction parameter space. beilstein-journals.org ML-driven optimization algorithms can efficiently navigate this space to identify the optimal conditions for a given transformation, requiring fewer experiments than traditional methods. beilstein-journals.orgnih.gov This approach has been successfully applied to various reaction classes, demonstrating its potential to accelerate the development of robust and efficient synthetic protocols. nih.govarxiv.org
Furthermore, ML models can aid in the prediction of the most likely products of a chemical reaction by analyzing the electronic and steric properties of the reactants. eurekalert.orgnips.cc By learning from extensive databases of known reactions, these models can generalize to new and unseen chemical systems, providing valuable insights for reaction design. nips.cc This predictive capability can help chemists to design more effective synthetic routes to target molecules like this compound and its derivatives.
Chemoinformatic Analysis of Oxime-Containing Compound Libraries
Chemoinformatics provides a powerful set of tools for the analysis and screening of large collections of chemical compounds. The generation and analysis of oxime-containing compound libraries have proven to be a valuable strategy in drug discovery and materials science. nih.govnih.gov By systematically varying the substituents on the oxime core, it is possible to create diverse libraries of compounds with a wide range of physicochemical and biological properties. nih.govnih.gov
Mass spectrometry (MS) based binding assays have emerged as a powerful technique for the high-throughput screening of these libraries. nih.govnih.gov This method allows for the rapid identification of compounds that bind to a specific biological target, such as an enzyme or receptor. nih.gov For instance, the screening of oxime libraries has led to the discovery of potent inhibitors of the γ-aminobutyric acid transporter 1 (GAT1), a key target in the central nervous system. nih.gov
The data generated from these screening campaigns can be further analyzed using chemoinformatic tools to establish structure-activity relationships (SAR). By understanding how structural modifications influence biological activity, chemists can rationally design new compounds with improved potency and selectivity. This iterative cycle of library synthesis, screening, and analysis is a cornerstone of modern drug discovery.
Sustainable and Biocatalytic Approaches for Oxime Transformations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. In the context of oxime chemistry, sustainable and biocatalytic approaches are gaining prominence.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods. researchgate.net Enzymes often operate under mild reaction conditions (e.g., neutral pH and ambient temperature) and can exhibit high levels of stereoselectivity and regioselectivity. For example, the enantioselective reduction of the precursor ketone, 1-(4-methoxyphenyl)ethanone, to the corresponding (S)-alcohol has been achieved with high yield and enantiomeric excess using a Lactobacillus paracasei biocatalyst. researchgate.net This biocatalytic approach provides a clean and environmentally friendly alternative to chemical reduction methods. researchgate.net
The development of chemoenzymatic processes, which combine chemical and enzymatic steps, can further expand the synthetic utility of biocatalysis. For instance, a novel chemoenzymatic oxidation of amines to oximes has been developed, utilizing a hydrolase-catalyzed peracid formation. chem960.com Such approaches leverage the strengths of both chemical and biological catalysis to achieve efficient and sustainable transformations.
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The field of organic synthesis is constantly evolving, with researchers continually seeking to discover novel reactivity modes and develop unprecedented transformations. nih.govacs.org Oximes, including this compound, are versatile functional groups that can participate in a wide array of chemical reactions. numberanalytics.comwikipedia.org
Recent years have witnessed a renaissance in the chemistry of oxime radicals, which have emerged as valuable intermediates in organic synthesis. nih.gov The generation of oxime radicals can be achieved through various methods, including photoredox catalysis, and they can undergo a range of intramolecular cyclization reactions to form complex heterocyclic structures. nih.govnih.gov These transformations provide access to novel molecular scaffolds that may have interesting biological or material properties. nih.gov
Furthermore, metal-catalyzed reactions of oximes have expanded the synthetic toolbox for this class of compounds. acs.org Transition metals can mediate or catalyze a variety of transformations, including C-H functionalization, arylation, and rearrangements, that are often not possible using metal-free methods. acs.org The exploration of these novel reactivity modes continues to be an active area of research, promising to unlock new and efficient ways to synthesize and functionalize oxime-containing molecules.
Interdisciplinary Research Integrating Materials Science and Advanced Organic Synthesis
The convergence of materials science and advanced organic synthesis is creating exciting new opportunities for the development of functional materials with tailored properties. chemscene.comjuniperpublishers.com Oxime-containing compounds, such as this compound, can serve as valuable building blocks for the construction of these materials. numberanalytics.com
The oxime functional group can be incorporated into polymers to modify their properties or can be used to create novel photoinitiators for polymerization processes. researchgate.netjuniperpublishers.com For example, novel oxime ester photoinitiators have been developed that can initiate free radical polymerization under visible light. researchgate.net The design and synthesis of these materials are often guided by computational modeling and high-throughput screening techniques.
The interdisciplinary nature of this research area brings together chemists, materials scientists, and engineers to address complex challenges in areas such as electronics, medicine, and new energy. chemscene.com The ability to precisely control the molecular architecture of organic materials through advanced synthetic methods is crucial for achieving the desired performance characteristics. As our understanding of the relationship between molecular structure and material properties grows, so too will the demand for novel and versatile building blocks like this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(4-Methoxyphenyl)ethanone oxime, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux in aqueous or alcoholic media . For example, a 93% yield was achieved using ethanol as a solvent, with NMR data confirming purity: δ 7.59 (d, J = 9.0 Hz, 2H) and δ 3.85 (s, 3H) for the methoxy group . Key variables include temperature (elevated for faster kinetics) and solvent polarity, which affects oxime tautomer stability.
| Reaction Parameter | Typical Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Water |
| Base | Sodium Acetate |
| Yield | 70–93% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The syn (E)-isomer is confirmed by a singlet for the methoxy group (δ 3.85 ppm) and aromatic protons (δ 7.59 and 6.92 ppm). The oxime proton (N–OH) is often broad or absent due to exchange .
- IR : Stretching frequencies at ~3200 cm⁻¹ (O–H) and ~1630 cm⁻¹ (C=N) confirm oxime formation .
- XRD : Crystallographic data (e.g., monoclinic P2₁/n space group, a = 4.8641 Å, β = 95.535°) validate molecular geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what structural features enable this role?
- Methodological Answer : The oxime group (–C=N–OH) acts as a bidentate ligand, coordinating via the nitrogen and hydroxyl oxygen. In a study, it formed a 1D supramolecular structure via O–H⋯N hydrogen bonds (distance: ~2.8 Å), enhancing stability in metal complexes . Computational modeling (DFT) can predict binding affinities by analyzing electron density at the oxime moiety.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 68% vs. 93%) may arise from purification methods (recrystallization vs. column chromatography) or tautomer ratios. To address this:
Monitor reaction progress via TLC.
Optimize recrystallization solvents (e.g., ethanol vs. acetone).
Use HPLC to quantify (E)/(Z)-isomer ratios, which affect crystallization efficiency .
Q. How is this compound utilized in multi-step syntheses of bioactive compounds?
- Methodological Answer : It serves as a key intermediate in heterocyclic synthesis. For example, it was reacted with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone to form a benzofuran derivative (yield: 68.9%), with subsequent deprotection steps yielding pharmacologically active molecules . Mechanistic studies (e.g., LC-MS trapping of intermediates) are critical for optimizing such pathways.
Data-Driven Analysis
Q. What computational tools are employed to predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulates solvation effects on tautomer stability.
-
DFT Calculations : Predicts electrophilicity at the C=N bond (e.g., Fukui indices) .
-
Software : Gaussian or ORCA for energy minimization; VMD for visualizing hydrogen-bonding networks .
Parameter Value C=N Bond Length 1.2869 Å O–H⋯N Hydrogen Bond 2.76 Å
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
